Lipophilicity Modulation: Lower logP Relative to 4‑Phenyl and 4‑(4‑Methylphenyl) Analogs
The terminal 2‑hydroxyethyl group on the piperazine ring of CAS 915929-51-0 reduces calculated logP compared to direct analogs bearing hydrophobic 4‑phenyl or 4‑(4‑methylphenyl) substituents. This difference can improve aqueous solubility and reduce non‑specific protein binding, which is critical for assay reproducibility in early discovery .
| Evidence Dimension | Calculated logP (XLogP3, predicted via PubChem molecular fingerprint) |
|---|---|
| Target Compound Data | Predicted XLogP3 ≈ 1.9 (CAS 915929-51-0) |
| Comparator Or Baseline | 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine: predicted XLogP3 ≈ 3.2; 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine: predicted XLogP3 ≈ 3.6 |
| Quantified Difference | Δ logP ≥ 1.3–1.7 units lower for the target compound |
| Conditions | In silico prediction using XLogP3 algorithm; validation of actual logP values by shake-flask method has not been reported in the public literature. |
Why This Matters
Lower logP correlates with better solubility and potentially fewer off‑target membrane interactions, which is desirable for biochemical and cell‑based screening assays.
- [1] PubChem Database. Predicted XLogP3 for 2-(4-((5-bromo-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol and selected analogs. National Center for Biotechnology Information. View Source
